Mass Spectrometric Differentiation: N-Desmethyl Dosimertinib-d5 vs. Unlabeled N-Desmethyl Dosimertinib for MRM Quantitation
N-Desmethyl dosimertinib-d5 provides a distinct precursor ion mass shift of +5 Da (m/z 496.6 → m/z 491.6 for the unlabeled analyte) due to the incorporation of five deuterium atoms at strategic metabolic positions (indole N-trideuteriomethyl and acrylamide β-dideuterio). This mass differential enables baseline-resolved multiple reaction monitoring (MRM) transitions without isotopic cross-talk interference. In contrast, unlabeled N-desmethyl dosimertinib cannot be distinguished from the endogenous analyte in MS detection, precluding its use as an internal standard for quantitative assays [1]. Alternative commercially available labeled standards, such as osimertinib-¹³C,d₃ (mass shift +4 Da), exhibit different chromatographic retention (≥0.2 minute difference from N-desmethyl dosimertinib under typical reversed-phase gradient conditions) and differential matrix effect susceptibility, resulting in suboptimal correction of ion suppression variability .
| Evidence Dimension | Mass shift (Δ m/z) relative to unlabeled N-desmethyl dosimertinib |
|---|---|
| Target Compound Data | +5 Da (five deuterium substitutions) |
| Comparator Or Baseline | Unlabeled N-desmethyl dosimertinib: 0 Da; Osimertinib-¹³C,d₃: +4 Da but structurally distinct |
| Quantified Difference | Mass difference of 5 Da enables unambiguous MRM channel separation |
| Conditions | Electrospray ionization (ESI+) LC-MS/MS; molecular weight: target 490.61 g/mol; unlabeled 485.58 g/mol |
Why This Matters
This mass shift is essential for establishing a validated LC-MS/MS assay that meets regulatory requirements for accuracy (±15% bias) and precision (≤15% CV).
- [1] PubChem. N-Desmethyl dosimertinib-d5 (CID 166642453) molecular formula and isotopic pattern data. View Source
